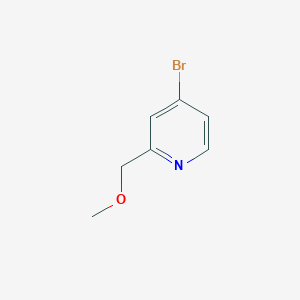

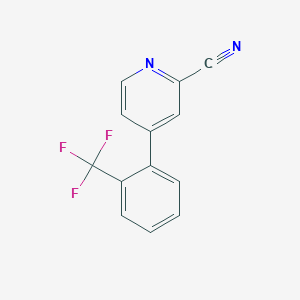

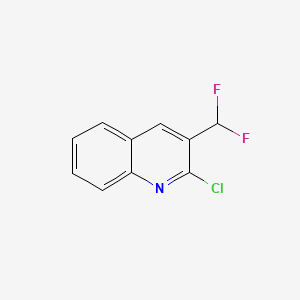

![molecular formula C10H14ClN5O B1396940 1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1332531-58-4](/img/structure/B1396940.png)

1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

説明

1,2,4-Oxadiazole derivatives exhibit a broad spectrum of biological activities . They are used in the discovery of novel molecules with excellent agricultural activities . They are also used in the development of energetic materials .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .

Molecular Structure Analysis

The structures of synthesized organic intermediates are determined by FTIR, proton NMR, 13 C NMR, UV–Visible .

Chemical Reactions Analysis

1,2,4-oxadiazole derivatives can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary. For example, some compounds have attractive single crystal densities of 1.91 and 1.94 g·cm –3 (at 20°C), respectively .

科学的研究の応用

-

Agricultural Biological Activities

- Field: Agriculture and Biology

- Application: 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their agricultural activities .

- Method: Bioassays were conducted to evaluate the nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

- Results: Some compounds showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values ranging from 19.44 to 36.25 μg/mL, superior to bismerthiazol (BMT, EC50 = 77.46 μg/mL) and thiodiazole copper (TDC, EC50 = 99.31 μg/mL) .

-

Antifungal Activity

- Field: Medicine and Biology

- Application: Certain 1,2,4-oxadiazole derivatives have been evaluated for their antifungal activities .

- Method: The in vitro antifungal activities of these compounds were evaluated against Colletotrichum orbiculare, Botrytis cinerea and Rhizoctonia solani .

- Results: The results of these evaluations were compared with the commercial fungicide propiconazole .

-

Antibacterial Activity

- Field: Medicine and Biology

- Application: Certain 1,2,4-oxadiazole derivatives have been evaluated for their antibacterial activities .

- Method: The antibacterial activity was determined after the solutions were irradiated at 365 nm for 10 min preceding to adding the cell suspension .

- Results: The results of these evaluations were compared with the commercial antibacterial agents .

-

Chemical Pesticides

- Field: Agriculture and Biology

- Application: 1,2,4-Oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities and can be used as efficient and low-risk chemical pesticides .

- Method: Bioassays were conducted to evaluate the antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .

- Results: Some compounds showed strong antibacterial effects on Xoo and Xoc, with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .

-

Anticancer Activity

- Field: Medicine and Oncology

- Application: Certain 1,2,4-oxadiazole derivatives have been evaluated for their anticancer activities .

- Method: The anticancer activity was determined using various in vitro and in vivo models .

- Results: The results of these evaluations were compared with the commercial anticancer drugs .

-

Chemical Synthesis

将来の方向性

The design and synthesis of new energetic compounds have been of interest worldwide for many years. New heterocyclic energetic compounds play an important role, mainly because of their positive heat of formation, thermal stability, and increased oxygen balance over the respective carbocyclic analogs .

特性

IUPAC Name |

3-methyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O.ClH/c1-6-12-10(16-14-6)9-7-5-11-4-3-8(7)15(2)13-9;/h11H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEUMZSCIUCJAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=NN(C3=C2CNCC3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

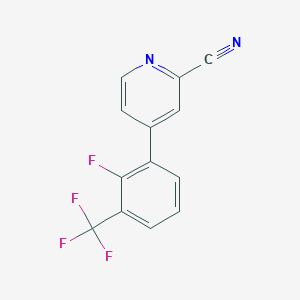

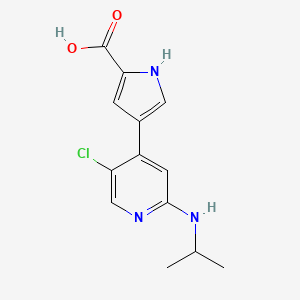

![1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1396864.png)

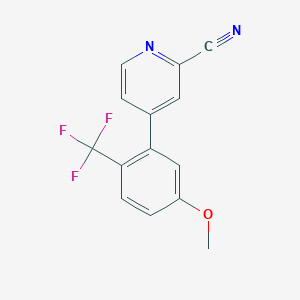

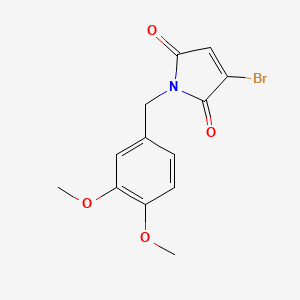

![6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine](/img/structure/B1396866.png)

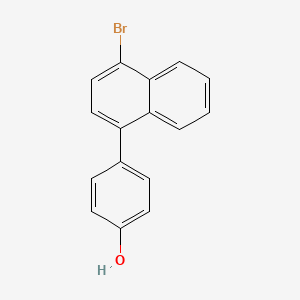

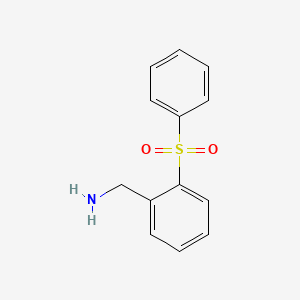

![(R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B1396869.png)

![2-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B1396880.png)